molecular formula C12H16FNO3 B13566039 tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate

tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate

Cat. No.: B13566039
M. Wt: 241.26 g/mol
InChI Key: HTIGXWGSSZSWEP-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 4-fluoro-3-(hydroxymethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of 4-fluoro-3-(carboxymethyl)phenyl)carbamate.

    Reduction: Formation of 4-fluoro-3-(hydroxymethyl)aniline.

    Substitution: Formation of various substituted phenyl carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the role of carbamates in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. Carbamates are known to inhibit certain enzymes, and this compound can be explored for its inhibitory activity against specific targets.

Industry: In the industrial sector, tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt normal enzymatic functions and affect various biochemical pathways.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (3-(hydroxymethyl)phenyl)carbamate
  • tert-Butyl (3-fluoro-4-(hydroxymethyl)phenyl)(methyl)carbamate

Comparison:

  • tert-Butyl carbamate: Lacks the fluorine and hydroxymethyl groups, making it less versatile in certain chemical reactions.
  • tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: Similar structure but with the hydroxymethyl group in a different position, which can affect its reactivity and interactions.
  • tert-Butyl (3-fluoro-4-(hydroxymethyl)phenyl)(methyl)carbamate: Contains an additional methyl group, which can influence its chemical properties and applications.

The unique combination of the tert-butyl, fluorine, and hydroxymethyl groups in tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate makes it distinct and valuable for various applications.

Properties

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

HTIGXWGSSZSWEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)CO

Origin of Product

United States

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